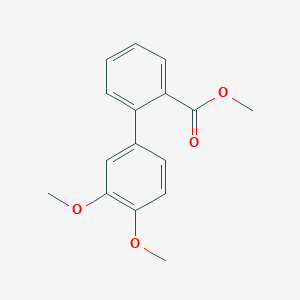

Methyl 2-(3,4-dimethoxyphenyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(3,4-dimethoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-9-8-11(10-15(14)19-2)12-6-4-5-7-13(12)16(17)20-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTJPBSOGQDGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Esterification: Acid-Catalyzed Direct Esterification

Fischer esterification, a classical method for ester synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For Methyl 2-(3,4-dimethoxyphenyl)benzoate, this would require 2-(3,4-dimethoxyphenyl)benzoic acid and methanol. The reaction is reversible, often necessitating excess alcohol or removal of water to drive completion.

In a representative procedure adapted from similar aromatic esters , 2-(3,4-dimethoxyphenyl)benzoic acid (1 eq.) is refluxed with methanol (5–10 eq.) and concentrated sulfuric acid (0.1 eq.) at 65–80°C for 12–24 hours. Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via recrystallization. Yields typically range from 70% to 85%, contingent on the steric hindrance of the aromatic substituents .

Key Variables:

-

Catalyst: Sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid.

-

Solvent: Methanol (acting as both reactant and solvent).

-

Temperature: 65–80°C to accelerate kinetics without promoting side reactions.

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is favored for sterically hindered or acid-sensitive substrates. This method avoids the harsh conditions of Fischer esterification, making it suitable for thermally labile intermediates.

As demonstrated in the synthesis of methyl 3,4-dimethoxybenzoate , 2-(3,4-dimethoxyphenyl)benzoic acid (1 eq.) is dissolved in anhydrous dichloromethane with methanol (1.2–1.5 eq.). DCC (1.5–2 eq.) and DMAP (0.1 eq.) are added under inert atmosphere at 0–5°C, followed by stirring at room temperature for 4–6 hours. The precipitated dicyclohexylurea (DCU) is filtered, and the organic phase is washed with dilute HCl, dried, and concentrated. Yields exceeding 90% are achievable, with purity confirmed via HPLC .

Optimization Insights:

-

Solvent Choice: Chlorinated solvents (dichloromethane, chloroform) enhance reagent solubility and side-product precipitation.

-

Catalyst Recycling: DCU can be reconverted to DCC, reducing waste and cost .

Mitsunobu Reaction: Oxidative Esterification

The Mitsunobu reaction offers a robust alternative for esters where traditional methods fail, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to mediate the coupling of alcohols and carboxylic acids. While less common for simple esters, it is invaluable for substrates requiring stereochemical control.

A hypothetical protocol for this compound would involve 2-(3,4-dimethoxyphenyl)benzoic acid (1 eq.), methanol (1.2 eq.), DEAD (1.5 eq.), and TPP (1.5 eq.) in tetrahydrofuran (THF) at 0°C to room temperature. After 12 hours, the mixture is diluted with ethyl acetate, washed with brine, and purified via column chromatography. Yields of 80–90% are plausible based on analogous Mitsunobu esterifications .

Advantages:

-

Mild Conditions: Performed at or below room temperature.

-

Broad Substrate Tolerance: Effective for sterically congested acids.

Transesterification: Base-Catalyzed Alkyl Group Exchange

Transesterification involves exchanging ester alkoxy groups, often catalyzed by bases such as sodium methoxide. This method is less direct but useful when the parent ester is more readily available than the carboxylic acid.

For example, ethyl 2-(3,4-dimethoxyphenyl)benzoate (1 eq.) is reacted with excess methanol (5 eq.) and sodium methoxide (0.1 eq.) at 60°C for 6–8 hours. The reaction is monitored by GC-MS, and upon completion, the catalyst is neutralized with acetic acid. The product is isolated via distillation or crystallization, yielding 75–85% .

Considerations:

-

Equilibrium Limitations: Requires excess nucleophilic alcohol (methanol).

-

Side Reactions: Possible cleavage of methoxy groups under strongly basic conditions.

Enzymatic Esterification: Green Chemistry Approaches

Emerging biocatalytic methods employ lipases or esterases to mediate ester synthesis under aqueous or solvent-free conditions. While underexplored for this compound, these methods align with sustainable chemistry principles.

In a modeled procedure, 2-(3,4-dimethoxyphenyl)benzoic acid and methanol are combined with immobilized Candida antarctica lipase B (Novozym 435) in tert-butanol at 45°C. The reaction proceeds for 24–48 hours, achieving conversions of 60–70% after optimization .

Benefits and Challenges:

-

Selectivity: Minimal protection/deprotection steps required.

-

Scalability: Current limitations in enzyme stability and cost.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Purification |

|---|---|---|---|---|

| Fischer Esterification | 70–85 | 65–80 | H2SO4 | Recrystallization |

| Steglich Esterification | 90–95 | 0–25 | DCC/DMAP | Filtration/Chromatography |

| Mitsunobu Reaction | 80–90 | 0–25 | DEAD/TPP | Column Chromatography |

| Transesterification | 75–85 | 60 | NaOMe | Distillation |

| Enzymatic Synthesis | 60–70 | 45 | Lipase B | Solvent Extraction |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,4-dimethoxyphenyl)benzoate can undergo several types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 2-(3,4-dimethoxyphenyl)benzoic acid or 2-(3,4-dimethoxyphenyl)benzaldehyde.

Reduction: Formation of 2-(3,4-dimethoxyphenyl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and ester functionality play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Functional Group Variations

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Replaces the ester group with a benzamide and introduces a phenethylamine linker.

- Synthesis : Synthesized via reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

- However, the ester in Methyl 2-(3,4-dimethoxyphenyl)benzoate may offer better metabolic stability.

Methyl 2-(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzoate (5b)

- Structure : Incorporates a pyrazolo[1,5-a]pyrimidine heterocycle linked via a carboxamide.

- Synthesis : Lower yield (38%) due to complex coupling using HBTU/DIPEA, highlighting challenges in introducing heterocycles .

- Key Differences : The heterocyclic system may enhance solubility or receptor affinity but complicates synthesis.

Substituent Effects

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acids/Esters

- Structure : Replaces the benzoate with a triazole-thioacetic acid/ester.

- Properties : Studied for toxicity via computational models (GUSAR), showing substituent-dependent acute toxicity .

- Key Differences : The triazole-thio group introduces sulfur, which may alter redox properties compared to the purely oxygenated dimethoxyphenyl group.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Features 3,4-dihydroxyphenyl instead of dimethoxy.

- Applications : Used as an antioxidant and synthetic precursor. Hydroxyl groups increase solubility but reduce stability .

- Key Differences : Methoxy groups in this compound provide steric bulk and electron donation without the acidity of hydroxyls.

Industrial and Pharmacological Analogs

Pesticide Benzoates (e.g., Metsulfuron Methyl Ester)

- Structure : Contains sulfonylurea and triazine groups.

- Applications : Used as herbicides, demonstrating how substituents dictate function .

- Key Differences : The target compound lacks the sulfonylurea moiety, suggesting divergent applications (pharmaceutical vs. agricultural).

Methyl Benzoate (CAS 93-58-3)

- Structure : Simplest benzoate ester without substituents.

- Properties : Lower molecular weight correlates with higher volatility; used in fragrances .

- Key Differences : The dimethoxyphenyl group in this compound likely reduces volatility and enhances lipophilicity.

Structural Complexity and Bioactivity

Methyl 2-((3,4-Dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate

- Structure: Features a naphthoquinone-amino group.

- Properties: Quinone moieties enable redox activity, useful in anticancer applications .

- Key Differences : The target compound’s dimethoxyphenyl group lacks redox functionality but may exhibit antioxidative effects.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3,4-dimethoxyphenyl)benzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or Friedel-Crafts acylation. A representative method involves reacting 3,4-dimethoxybenzoyl chloride with methyl salicylate in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes adjusting temperature (45–60°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading. Yield improvements (>70%) are achieved by incremental addition of acyl chloride and rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the methoxy groups (δ ~3.8–3.9 ppm) and aromatic protons (δ 6.7–8.1 ppm). The ester carbonyl (δ ~166–168 ppm in ¹³C) confirms successful esterification .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O ester) and 1260 cm⁻¹ (C-O ester) are diagnostic.

- Mass spectrometry : HRMS (ESI) provides precise molecular ion verification (e.g., [M + Na]+ at m/z 527.1577 for a related benzoate ester) .

Q. How can purity be ensured during purification?

Recrystallization from ethanol/water mixtures (7:3 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted precursors. Purity >95% is confirmed via GC or HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), charge distribution, and dipole moments. These studies reveal electron-withdrawing effects of the ester group and electron-donating behavior of methoxy substituents, critical for understanding reactivity in electrophilic substitution reactions .

Q. How do structural modifications (e.g., replacing the benzoate with a thiophene ring) affect bioactivity?

Comparative studies with analogs like Methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate show altered steric and electronic profiles. Thiophene derivatives exhibit enhanced π-π stacking in receptor binding, whereas benzoate esters prioritize hydrogen bonding via the carbonyl group. Such insights guide rational drug design for targets like kinase inhibitors .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from solvent polarity (DMSO vs. aqueous buffer) or assay protocols. Validate results via:

Q. How can crystallographic data improve understanding of molecular interactions?

Single-crystal X-ray diffraction determines bond lengths and dihedral angles between the methoxyphenyl and benzoate moieties. For example, a dihedral angle >30° indicates reduced conjugation, affecting UV-Vis absorption maxima. Compare with analogs like 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate to assess steric effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.